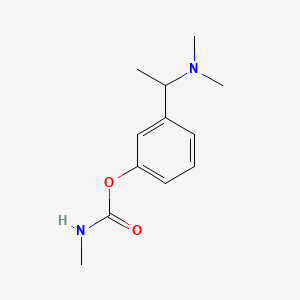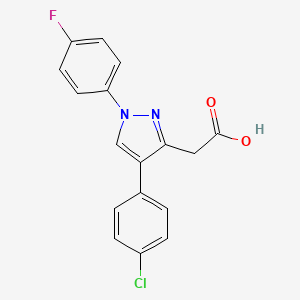
Moringin
Descripción general
Descripción
La moringina, también conocida como 4-[(α-L-rhamnosiloxi)bencil]isotiocianato, es un isotiocianato estable derivado de la planta Moringa oleifera. Esta planta tropical, a menudo llamada el “Árbol Milagroso”, se utiliza ampliamente en la medicina tradicional y como suplemento alimenticio. La moringina es conocida por sus propiedades bioactivas, que incluyen efectos hipoglucémicos, antimicrobianos, anticancerígenos y analgésicos .
Aplicaciones Científicas De Investigación
La moringina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se estudia la moringina por su reactividad y su potencial como bloque de construcción para sintetizar otros compuestos bioactivos.
Biología: Se utiliza para estudiar sus efectos sobre los procesos celulares y su potencial como pesticida natural.
Medicina: La moringina ha mostrado ser prometedora en el tratamiento de afecciones como la diabetes, el cáncer y las enfermedades neurodegenerativas. .
Mecanismo De Acción
La moringina ejerce sus efectos a través de varios objetivos y vías moleculares:
Canal iónico TRPA1: La moringina es un potente agonista del canal iónico TRPA1, que participa en la función nociceptiva y los estados de dolor.
Vía de señalización JAK/STAT: La moringina inhibe la vía de señalización JAK/STAT, que se encuentra con frecuencia regulada al alza en el cáncer y los trastornos inmunitarios.
Estrés oxidativo: La moringina induce estrés oxidativo en las células bacterianas, lo que lleva a la muerte celular.
Análisis Bioquímico
Biochemical Properties
Moringin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the somatosensory and pain receptor TRPA1 channel. This compound acts as a potent agonist of this receptor, which is involved in nociceptive function and pain states . Additionally, this compound has been shown to modulate the activity of nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight this compound’s role in modulating biochemical pathways related to inflammation and pain.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of SH-SY5Y human neuroblastoma cells by arresting the cell cycle and inducing apoptosis . This effect is mediated through the modulation of NF-κB and apoptotic-related factors, such as p53, p21, and Bax. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it activates the TRPA1 ion channel, which plays a role in nociception and neurogenic pain . These cellular effects underscore this compound’s potential as an anticancer and anti-inflammatory agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the TRPA1 ion channel, acting as a potent agonist and modulating nociceptive function . It also inhibits the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes . Additionally, this compound induces apoptosis in cancer cells by increasing the expression of p53, p21, and Bax, and enhancing the cleavage of caspase 3 and 9 . These molecular interactions highlight this compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated stability in various in vitro assays, maintaining its bioactivity over extended periods . Its long-term effects on cellular function are still being investigated. Studies have shown that this compound can induce apoptosis in cancer cells in a time-dependent manner, with significant effects observed after 24, 48, and 72 hours of treatment . These findings suggest that this compound’s effects may vary depending on the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent inhibition of cancer cell growth, with higher doses leading to increased apoptosis and cell cycle arrest . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage. These dosage-dependent effects underscore the need for careful evaluation of this compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of enzymes involved in the detoxification of reactive oxygen species, such as superoxide dismutase and catalase . Additionally, this compound influences metabolic flux and metabolite levels, contributing to its antioxidant and anti-inflammatory properties. These interactions highlight this compound’s role in maintaining cellular redox balance and protecting against oxidative stress.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. Studies have shown that this compound can accumulate in specific tissues, such as the liver and brain, where it exerts its biological effects . These findings suggest that this compound’s transport and distribution are critical for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its site of action. The subcellular distribution of this compound influences its ability to modulate cellular processes and exert its therapeutic effects.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La moringina se obtiene típicamente mediante la conversión enzimática de su precursor glucosinolato, glucomoringina. El proceso implica la enzima mirosinasa, que cataliza la hidrólisis de la glucomoringina para producir moringina. Esta reacción se puede llevar a cabo en condiciones suaves, a menudo a temperatura ambiente y pH neutro .
Métodos de Producción Industrial: La producción industrial de moringina implica la extracción de glucomoringina de las hojas o semillas de Moringa oleifera, seguida de conversión enzimática. El proceso de extracción utiliza disolventes con polaridad creciente, como hexano, éter dietílico, diclorometano y etanol, para obtener diferentes extractos. El extracto rico en glucomoringina se trata luego con mirosinasa para producir moringina .
Análisis De Reacciones Químicas
Tipos de Reacciones: La moringina sufre varias reacciones químicas, que incluyen:
Oxidación: La moringina se puede oxidar para formar sulfoxidos y sulfonas.
Reducción: La reducción de la moringina puede conducir a la formación de tioles.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los nucleófilos como aminas, alcoholes y tioles se utilizan comúnmente en reacciones de sustitución.
Productos Principales:
Oxidación: Sulfoxidos y sulfonas.
Reducción: Tioles.
Sustitución: Diversos isotiocianatos sustituidos.
Comparación Con Compuestos Similares
La moringina se compara con otros isotiocianatos, como el sulforafano, que se encuentra en las verduras crucíferas. Ambos compuestos tienen propiedades quimiopreventivas y medicinales, pero la moringina ha mostrado un efecto inhibitorio más potente sobre ciertas vías de señalización, como la vía JAK/STAT .
Compuestos Similares:
Sulforafano: Se encuentra en verduras crucíferas, conocido por sus propiedades anticancerígenas.
Isotiocianato de alilo: Se encuentra en la mostaza y el rábano picante, conocido por sus propiedades antimicrobianas.
Isotiocianato de fenetilo: Se encuentra en el berro, conocido por sus propiedades anticancerígenas.
La moringina destaca por su combinación única de propiedades bioactivas y sus potentes efectos sobre objetivos moleculares específicos, lo que la convierte en un compuesto valioso para futuras investigaciones y aplicaciones.
Propiedades
IUPAC Name |
2-[4-(isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-15-7-21/h2-5,8,11-14,16-18H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZIHHJTZPNRCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)CN=C=S)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxybenzyl isothiocyanate rhamnoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
73255-40-0 | |
| Record name | 4-Hydroxybenzyl isothiocyanate rhamnoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
74 °C | |
| Record name | 4-Hydroxybenzyl isothiocyanate rhamnoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Propenoic acid,2-methyl-,1,1'-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]]ester](/img/structure/B1218075.png)







